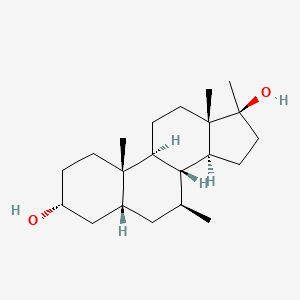
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a widely used organic compound in the field of organic chemistry. It is a chiral molecule and is a member of the oxopiperidine family of compounds. This compound is often used as a building block for the synthesis of other compounds, and has been used in the synthesis of a variety of drugs, including analgesics, anti-inflammatory drugs, and anticonvulsants. The compound has also been used in the synthesis of various other compounds, such as polymers, and has been studied for its potential applications in biomedicine.
Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives similar to "(R)-1-Boc-4-oxopiperidine-2-carboxylic acid", have been studied for their role in biocatalyst inhibition. These compounds can inhibit microbial growth at concentrations below desired yield and titer, impacting the production of bio-renewable fuels and chemicals. Strategies to increase microbial robustness against such inhibition include metabolic engineering to alter cell membrane properties and internal pH regulation (Jarboe et al., 2013).
Antioxidant and Antimicrobial Activities
Research into the structural differences of selected carboxylic acids has shown correlations between structure and biological activities, such as antioxidant and antimicrobial effects. This suggests that specific carboxylic acid derivatives, by extension, could be engineered for enhanced biological activities (Godlewska-Żyłkiewicz et al., 2020).
Liquid-Liquid Extraction of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams, relevant for industrial processing and purification, has seen advancements in solvent development. Research here focuses on optimizing solvents for the recovery of carboxylic acids, potentially applicable to compounds like "(R)-1-Boc-4-oxopiperidine-2-carboxylic acid" in industrial contexts (Sprakel & Schuur, 2019).
Food Industry Applications
In the food industry, carboxylic acid derivatives, by their antioxidant and preservative properties, have been approved for use. Their roles in inhibiting lipid peroxidation and bacterial growth highlight their importance in food preservation and safety, pointing to potential applications for specific derivatives in enhancing food quality and shelf life (Marchev et al., 2021).
Photocatalytic Applications
The modification of carboxylic acid derivatives to enhance photocatalytic performance for applications such as environmental remediation and energy conversion is a field of active research. This involves engineering carboxylic acid-based materials for improved absorption and utilization of light, which could be relevant for derivatives of "(R)-1-Boc-4-oxopiperidine-2-carboxylic acid" (Ni et al., 2016).
Propriétés
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBCBXYUAJQMQM-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1212176-33-4 |
Source


|
| Record name | (R)-(+)-1-Boc-4-oxopiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











